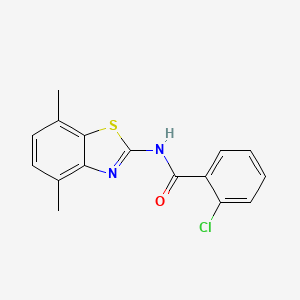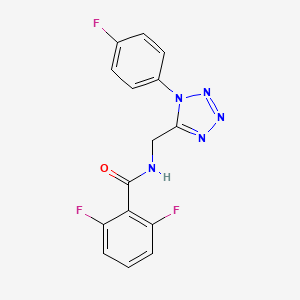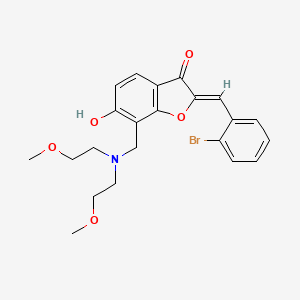
2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Chemical Synthesis and Structural Characterization
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural aspects of amide derivatives similar to the compound , exploring their spatial orientations and interactions. For instance, studies have shown that certain amide derivatives exhibit unique geometries and self-assembly behaviors, forming structures with potential applications in materials science and molecular engineering (Kalita & Baruah, 2010).
Host-Guest Complexes and Fluorescence Properties
Another avenue of research involves the investigation of amide containing isoquinoline derivatives and their ability to form host-guest complexes with enhanced fluorescence properties. These findings have implications for the development of fluorescent markers and sensors (Karmakar, Sarma, & Baruah, 2007).
Potential Biological and Pharmaceutical Applications
Antitubercular Activity
Compounds structurally related to "2-((7-methoxy-4-(trifluoromethyl)quinolin-2-yl)thio)-N-(3-methylbenzyl)acetamide" have demonstrated significant in vitro inhibitory activity against Mycobacterium tuberculosis. These studies highlight the potential of such compounds in developing new antitubercular agents (Pissinate et al., 2016).
Synergy with Antituberculosis Drugs
Further research has explored the drug combination synergy of 2-(quinolin-4-yloxy)acetamides against Mycobacterium tuberculosis, indicating that these compounds may enhance the efficacy of existing antituberculosis drugs. This suggests a promising area for developing novel therapeutic strategies against tuberculosis (Giacobbo et al., 2017).
properties
IUPAC Name |
2-[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-13-4-3-5-14(8-13)11-25-19(27)12-29-20-10-17(21(22,23)24)16-7-6-15(28-2)9-18(16)26-20/h3-10H,11-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTRLAKAWQIPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



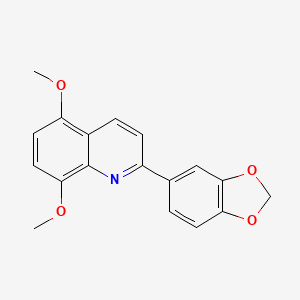
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2827799.png)


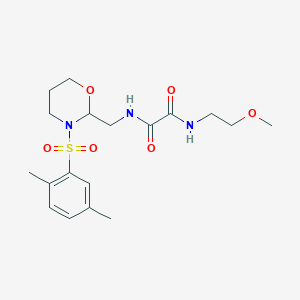
![N-[(2-Chlorophenyl)-cyanomethyl]-2-cyclopropylsulfonyl-2-methylpropanamide](/img/structure/B2827804.png)
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-thiazepane-3-carboxamide](/img/structure/B2827806.png)
